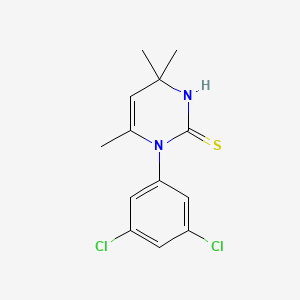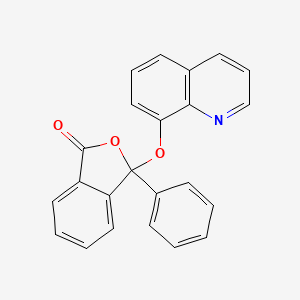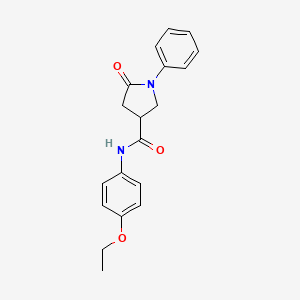![molecular formula C19H25NO2 B11652447 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione: , also known as hexylamino-methylidene-phenylcyclohexane-1,3-dione , is a chemical compound with the following structural formula:
- It contains a cyclohexane ring substituted with a hexylamino group and a phenyl group. The compound’s systematic name reflects its substituents.
- Hexylamino refers to the hexyl (C6H13) group attached to the nitrogen atom.
- This compound may have applications in various fields due to its unique structure.
C19H23NO2
.Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione are not readily available in the literature.
- Industrial production methods are also scarce, suggesting that this compound might not be widely manufactured.
Analyse Des Réactions Chimiques
- Without precise synthetic details, we can’t discuss specific reactions. let’s explore potential reactions based on its functional groups:
Oxidation: The phenyl group could undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) might occur.
Substitution: The hexylamino group could participate in substitution reactions.
- Common reagents and conditions would depend on the specific reaction, but typical reagents for these functional groups include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products would vary based on the reaction type.
Applications De Recherche Scientifique
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological systems (e.g., receptors, enzymes).
Medicine: Exploring potential pharmacological properties.
Industry: Assessing its use in materials science or catalysis.
Mécanisme D'action
- Unfortunately, specific information about the mechanism of action for 2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione is not readily available.
- Further research would be needed to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
- Similar compounds with hexylamino or phenyl groups could be compared.
Similar Compounds:
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(hexyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-8-11-20-14-17-18(21)12-16(13-19(17)22)15-9-6-5-7-10-15/h5-7,9-10,14,16,21H,2-4,8,11-13H2,1H3 |
Clé InChI |
BRDYGIYMMGCGAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)



![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)

![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

